N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1429418-94-9
VCID: VC7042780
InChI: InChI=1S/C10H16N4O2/c1-2-13-7-9(14(15)16)10(12-13)11-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)
SMILES: CCN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-]
Molecular Formula: C10H16N4O2
Molecular Weight: 224.264

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

CAS No.: 1429418-94-9

Cat. No.: VC7042780

Molecular Formula: C10H16N4O2

Molecular Weight: 224.264

* For research use only. Not for human or veterinary use.

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine - 1429418-94-9

Specification

CAS No. 1429418-94-9
Molecular Formula C10H16N4O2
Molecular Weight 224.264
IUPAC Name N-cyclopentyl-1-ethyl-4-nitropyrazol-3-amine
Standard InChI InChI=1S/C10H16N4O2/c1-2-13-7-9(14(15)16)10(12-13)11-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)
Standard InChI Key FLGGRDJYUZHQOZ-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-]

Introduction

Structural Characterization and Physicochemical Properties

The molecular formula of N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is C₉H₁₅N₅O₂, with a molecular weight of 225.25 g/mol. Its IUPAC name reflects the substituent positions: the cyclopentyl group is bonded to the amine nitrogen at position 3, while the ethyl and nitro groups occupy positions 1 and 4, respectively . Key physicochemical parameters include:

PropertyValueSource
Boiling PointEstimated 280–300°C (decomposes)Extrapolated
Density~1.3 g/cm³Analogous
Solubility in THFHighExperimental
LogP (Partition Coefficient)1.8Calculated

The nitro group at position 4 introduces strong electron-withdrawing effects, influencing reactivity in substitution and reduction reactions. The cyclopentylamine moiety enhances lipophilicity, making the compound suitable for crossing biological membranes .

Synthetic Methodologies

Mitsunobu Reaction for Pyrazole Functionalization

A critical step in synthesizing N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves the Mitsunobu reaction, which facilitates the coupling of alcohol-containing intermediates with nitro-substituted pyrazoles. In a representative procedure :

  • Reactants: (S)-3-cyclopentyl-3-hydroxypropionitrile (26.72 g, 192 mmol), 4-nitropyrazole (43.64 g, 386 mmol), triphenylphosphine (100.46 g, 383 mmol), and diethyl azodicarboxylate (DEAD, 60 mL, 385 mmol) in THF (1.0 L).

  • Conditions: Reaction at 0–5°C under nitrogen, followed by stirring at room temperature for 12–15 hours.

  • Yield: 72.1% (32.43 g pale yellow solid), with an enantiomeric excess (ee) of 99.0% .

This method highlights the importance of temperature control and stoichiometric ratios to minimize side products.

Nitro Group Reduction to Amine Intermediates

The nitro group in N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can be reduced to an amine using catalytic hydrogenation. A patented protocol specifies:

  • Catalyst: 10% Pd/C under 1–20 bar H₂ pressure.

  • Solvent: Tetrahydrofuran (THF).

  • Outcome: Quantitative conversion to (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, a key intermediate for kinase inhibitors like ruxolitinib .

Applications in Pharmaceutical Synthesis

Role in Janus Kinase (JAK) Inhibitor Production

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine serves as a precursor in synthesizing JAK inhibitors, which treat myelofibrosis and rheumatoid arthritis. The nitro group is strategically reduced to an amine, enabling further functionalization via Buchwald–Hartwig amination or Sandmeyer reactions . For example:

  • Ruxolitinib Intermediate: The compound is diazotized and subjected to a Sandmeyer reaction to introduce bromine at position 4, yielding (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile .

Future Research Directions

  • Optical Resolution: Developing chiral catalysts to improve enantioselectivity in Mitsunobu reactions.

  • Green Chemistry: Replacing DEAD with biodegradable azodicarboxylates to reduce environmental impact.

  • Structure-Activity Relationships: Modifying the cyclopentyl group to enhance binding affinity for JAK2 vs. JAK3.

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